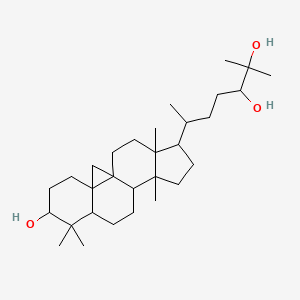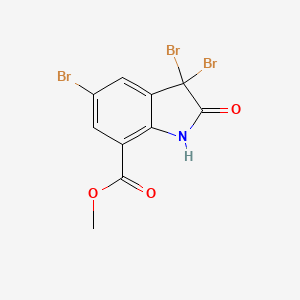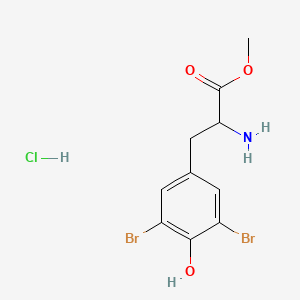
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C10H12Br2ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride involves several steps. One common method includes the reaction of N-tert-butoxycarbonyl-L-allo-threonyl-o,o’-dibromo-L-tyrosine methyl ester with specific reagents under controlled conditions . The reaction conditions typically involve the use of inert gases and protection from moisture to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its binding affinity to target proteins and enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: This compound lacks the bromine atoms, resulting in different chemical properties and biological activities.
Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride:
The uniqueness of this compound lies in its bromine atoms, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12Br2ClNO3 |
|---|---|
Poids moléculaire |
389.47 g/mol |
Nom IUPAC |
methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Br2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H |
Clé InChI |
WBWBPCPGLKUMGJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


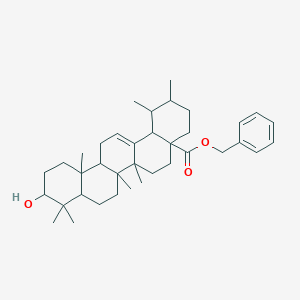



![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate](/img/structure/B12277918.png)

![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)
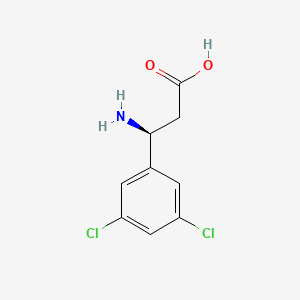
![1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)
